molecular formula C21H20ClN3O2 B2367885 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide CAS No. 1251582-80-5

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2367885
CAS No.: 1251582-80-5
M. Wt: 381.86
InChI Key: IZDYBFIIRZSVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a dimethylphenylacetamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and subsequent coupling with the dimethylphenylacetamide group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.

    Chlorination: Introduction of the chlorine atom to the phenyl ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated pyrimidine with the dimethylphenylacetamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,6-dimethylphenyl)acetamide
  • 2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(3,5-dimethylphenyl)acetamide

Uniqueness

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs. This uniqueness can be attributed to the spatial arrangement of the substituents, affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-4-5-14(2)18(10-13)24-19(26)12-27-20-11-15(3)23-21(25-20)16-6-8-17(22)9-7-16/h4-11H,12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDYBFIIRZSVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.